molecular formula C17H18 B12545327 2-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl CAS No. 141977-58-4

2-(2-Methylbut-3-en-2-yl)-1,1'-biphenyl

Cat. No.: B12545327
CAS No.: 141977-58-4
M. Wt: 222.32 g/mol
InChI Key: NOACTCSCOAVZQT-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a 2-methylbut-3-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-methylbut-3-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) in an inert solvent like dichloromethane or carbon disulfide. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl can be achieved through continuous flow processes. These processes involve the use of microreactors that allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the double bond in the 2-methylbut-3-en-2-yl group to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating agents (HNO3/H2SO4), halogens (Br2, Cl2), sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Nitro, halogenated, or sulfonated biphenyl derivatives.

Scientific Research Applications

2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various functionalized biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl: Unique due to its specific substituent and biphenyl core.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Similar in having a methylbutenyl group but differs in the core structure.

    5,9,11-Trihydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)pyrano[2,3-a]xanthen-12(2H)-one: Contains a similar substituent but has a different core structure.

Uniqueness

2-(2-Methylbut-3-en-2-yl)-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the 2-methylbut-3-en-2-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

141977-58-4

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-(2-methylbut-3-en-2-yl)-2-phenylbenzene

InChI

InChI=1S/C17H18/c1-4-17(2,3)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h4-13H,1H2,2-3H3

InChI Key

NOACTCSCOAVZQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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